molecular formula C19H13ClN2O B2524035 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile CAS No. 341964-46-3

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile

Cat. No.: B2524035
CAS No.: 341964-46-3
M. Wt: 320.78
InChI Key: UVUFOWYQAYOLAZ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylphenyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-Chlorophenyl)-2-oxo-4-(4-methylphenyl)nicotinonitrile.

    Reduction: Formation of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinamidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-ethoxy-4-(4-methoxyphenyl)nicotinonitrile
  • 6-(2-Chlorophenyl)-2-ethoxy-4-(2-methoxyphenyl)nicotinonitrile
  • 4-(3-Chlorophenyl)-2-ethoxy-6-(3-methoxyphenyl)nicotinonitrile

Uniqueness

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is unique due to the presence of a hydroxy group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with biological targets. This distinguishes it from similar compounds that may have different substituents, such as ethoxy or methoxy groups .

Properties

IUPAC Name

6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFOWYQAYOLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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